molecular formula C19H19FN4O2 B2457647 N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide CAS No. 1428118-52-8

N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B2457647
CAS No.: 1428118-52-8
M. Wt: 354.385
InChI Key: VLASLBJZRJGSDF-UHFFFAOYSA-N
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Description

N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
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Biological Activity

N-(1-Carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a synthetic compound that belongs to a class of molecules with potential pharmacological applications. Its unique structure, characterized by multiple functional groups, suggests diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H17FN2OC_{13}H_{17}FN_2O, with a molecular weight of approximately 252.29 g/mol. The presence of a cyano group, carbamoyl group, and a pyrrole moiety contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₇FN₂O
Molecular Weight252.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain pathways involved in cellular signaling and metabolism.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes like monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism.
  • Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) could influence various physiological responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction.

Neuroprotective Effects

Research has shown that the compound may offer neuroprotective benefits by modulating oxidative stress pathways and enhancing neuronal survival in models of neurodegeneration.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds within this chemical class:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects against oxidative stress.
    • Method : In vitro assays using neuronal cell lines exposed to oxidative agents.
    • Results : Significant reduction in cell death was observed, suggesting protective mechanisms at play.
  • Anticancer Research :
    • Objective : Assess the cytotoxic effects on breast cancer cells.
    • Method : MTT assay to determine cell viability post-treatment.
    • Results : The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent.

Properties

IUPAC Name

N-(1-amino-1-oxopropan-2-yl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-11-8-14(9-15(10-21)19(26)23-12(2)18(22)25)13(3)24(11)17-7-5-4-6-16(17)20/h4-9,12H,1-3H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLASLBJZRJGSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C(C#N)C(=O)NC(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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